molecular formula C23H12Cl2FN3O2S B11133432 (5Z)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-2-[(E)-2-(4-fluorophenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-2-[(E)-2-(4-fluorophenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11133432
M. Wt: 484.3 g/mol
InChI Key: CWYATUKAFGZEQX-RILVCTJFSA-N
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Description

The compound (5Z)-5-{[5-(2,3-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule that features a combination of furan, triazole, and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions The final steps involve the formation of the thiazole ring and the methylene bridge that links the different parts of the molecule

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The triazole ring can be reduced to form dihydrotriazoles.

    Substitution: The dichlorophenyl and fluorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the halogen atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the triazole ring can yield dihydrotriazoles.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving furan, triazole, and thiazole rings.

    Medicine: Its unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The furan, triazole, and thiazole rings can interact with the active sites of enzymes, potentially inhibiting their activity. The dichlorophenyl and fluorophenyl groups can enhance the binding affinity of the compound to its targets, increasing its potency.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{[5-(2,3-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
  • (5Z)-5-{[5-(2,3-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-[(1E)-2-(4-BROMOPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE

Uniqueness

The uniqueness of the compound lies in the specific combination of the furan, triazole, and thiazole rings, along with the dichlorophenyl and fluorophenyl groups. This combination provides a unique set of chemical properties, such as enhanced binding affinity and specific reactivity, which can be exploited in various applications.

Properties

Molecular Formula

C23H12Cl2FN3O2S

Molecular Weight

484.3 g/mol

IUPAC Name

(5Z)-5-[[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]-2-[(E)-2-(4-fluorophenyl)ethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C23H12Cl2FN3O2S/c24-17-3-1-2-16(21(17)25)18-10-9-15(31-18)12-19-22(30)29-23(32-19)27-20(28-29)11-6-13-4-7-14(26)8-5-13/h1-12H/b11-6+,19-12-

InChI Key

CWYATUKAFGZEQX-RILVCTJFSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)/C=C\3/C(=O)N4C(=NC(=N4)/C=C/C5=CC=C(C=C5)F)S3

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C=C3C(=O)N4C(=NC(=N4)C=CC5=CC=C(C=C5)F)S3

Origin of Product

United States

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